3,5-Difluoro-4-methoxybenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-difluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Difluoro-4-methoxybenzenesulfonamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar in structure but lacks the methoxy group.
4-Methoxybenzenesulfonamide: Similar but lacks the fluorine atoms.
3,5-Difluoro-4-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.
Uniqueness
3,5-Difluoro-4-methoxybenzenesulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H7F2NO3S |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
GWWSKRDEQHLCSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)N)F |
Origin of Product |
United States |
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